molecular formula C13H18O3 B239969 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate

8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate

Cat. No. B239969
M. Wt: 222.28 g/mol
InChI Key: IZUFGEIDJGKEJU-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate, also known as MON, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and their inhibition by 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate results in a reduction in these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate have been extensively studied. It has been shown to inhibit the growth of cancer cells and reduce inflammation and pain in animal models. Additionally, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate has been shown to have a positive effect on bone formation and may be a potential treatment for osteoporosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate in lab experiments is its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate. One area of interest is its potential as a treatment for osteoporosis. Additionally, further studies are needed to determine its efficacy and safety as an anti-tumor agent. Finally, the development of new synthesis methods for 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate could lead to the discovery of new compounds with similar therapeutic properties.
Conclusion
In conclusion, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate is a synthetic compound that has potential therapeutic applications due to its anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action involves the inhibition of the COX enzyme, and it has been shown to have positive effects on bone formation. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new drugs with similar therapeutic properties.

Synthesis Methods

The synthesis of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate can be achieved through a multistep process that involves the reaction of 2-methyl-1,3-cyclohexanedione with acetic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate.

properties

Product Name

8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

[(1R,8aR)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-1-yl] acetate

InChI

InChI=1S/C13H18O3/c1-9(14)16-12-5-3-4-10-8-11(15)6-7-13(10,12)2/h8,12H,3-7H2,1-2H3/t12-,13-/m1/s1

InChI Key

IZUFGEIDJGKEJU-CHWSQXEVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCCC2=CC(=O)CC[C@@]12C

SMILES

CC(=O)OC1CCCC2=CC(=O)CCC12C

Canonical SMILES

CC(=O)OC1CCCC2=CC(=O)CCC12C

Origin of Product

United States

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